molecular formula C9H8BrIO2 B3009593 Ethyl 5-Bromo-2-iodobenzoate CAS No. 450412-27-8

Ethyl 5-Bromo-2-iodobenzoate

Cat. No.: B3009593
CAS No.: 450412-27-8
M. Wt: 354.969
InChI Key: JWUQSSZXGVRFDZ-UHFFFAOYSA-N
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Description

Ethyl 5-Bromo-2-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is often used as an intermediate in organic synthesis due to its reactivity and the presence of both bromine and iodine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-Bromo-2-iodobenzoate can be synthesized from 5-Bromo-2-iodobenzoic acid. The typical synthetic route involves the esterification of 5-Bromo-2-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Bromo-2-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5-Bromo-2-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules for research purposes.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5-Bromo-2-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In coupling reactions, the palladium-catalyzed cross-coupling mechanism involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Ethyl 5-Bromo-2-iodobenzoate can be compared with other halogenated benzoates such as:

  • Ethyl 2-Bromo-5-iodobenzoate
  • Ethyl 4-Bromo-2-iodobenzoate
  • Ethyl 3-Bromo-2-iodobenzoate

Uniqueness

The unique combination of bromine and iodine atoms at specific positions on the benzene ring makes this compound particularly useful in certain synthetic applications. The presence of both halogens allows for selective reactions and the formation of diverse products .

Properties

IUPAC Name

ethyl 5-bromo-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUQSSZXGVRFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-2-iodo-benzoic acid (25.0 g, 76.47 mol) was dissolved in CH2Cl2 (75 ml) at room temperature. Oxalyl chloride (14.5 ml, 152.94 mmol) was added and the mixture was stirred at 40° C. for 30 minutes. The mixture was allowed to cool to room temperature and EtOH (6.69 ml, 114.71 mmol) was added. The mixture was concentrated under reduced pressure to give 27.2 g (quantitative) of 5-bromo-2-iodo-benzoic acid ethyl ester as a yellow crystalline solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.69 mL
Type
reactant
Reaction Step Three

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